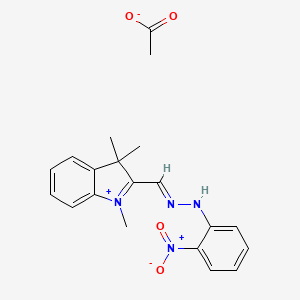
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indolium core, substituted with a nitrophenyl hydrazono group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 2-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazono linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate involves its interaction with specific molecular targets. The nitrophenyl hydrazono group can participate in redox reactions, influencing cellular pathways and molecular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with nucleic acids, proteins, and other biomolecules .
Comparison with Similar Compounds
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline:
Biological Activity
1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium acetate (commonly referred to as TMNH) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of TMNH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMNH is characterized by the following molecular formula: C₁₈H₁₉N₄O₂. The compound features an indolium core substituted with a nitrophenyl hydrazone group, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activity of TMNH has been investigated in various studies, highlighting its potential as an anticancer agent and an inhibitor of specific biological pathways.
Anticancer Activity
Several studies have reported the cytotoxic effects of TMNH on different cancer cell lines. Notably, research indicates that TMNH exhibits significant antiproliferative activity against human breast cancer cells (MCF-7) and human lung cancer cells (A549).
Table 1: Cytotoxicity of TMNH on Cancer Cell Lines
The mechanism by which TMNH exerts its biological effects appears to involve the induction of apoptosis and cell cycle arrest. Research has shown that TMNH can activate caspase pathways leading to programmed cell death in cancer cells.
Apoptosis Induction
TMNH has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This shift promotes apoptosis in treated cells.
Figure 1: Mechanism of Apoptosis Induction by TMNH
Mechanism of Apoptosis
Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of TMNH significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 40% after two weeks of treatment.
Study 2: Inhibition of Enzymatic Activity
TMNH was evaluated for its ability to inhibit certain enzymes involved in cancer progression. Results indicated that TMNH effectively inhibited the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
Properties
CAS No. |
93805-60-8 |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-nitro-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C18H18N4O2.C2H4O2/c1-18(2)13-8-4-6-10-15(13)21(3)17(18)12-19-20-14-9-5-7-11-16(14)22(23)24;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4) |
InChI Key |
WQVNZRMURSRMKU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/NC3=CC=CC=C3[N+](=O)[O-])C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















